Ethyl 5-chloropyrazolo[1,5-a]pyrimidine-2-carboxylate
Description
Ethyl 5-chloropyrazolo[1,5-a]pyrimidine-2-carboxylate (CAS: 1363405-21-3; molecular formula: C₉H₈ClN₃O₂; molecular weight: 225.63) is a pyrazolopyrimidine derivative featuring a chlorine atom at position 5 and an ethyl carboxylate group at position 2 of the fused heterocyclic core . This compound serves as a critical intermediate in medicinal chemistry, particularly for synthesizing kinase inhibitors and antimicrobial agents. Its synthesis typically involves multi-step pathways, starting from commercially available ethyl 5-chloro-7-(morpholin-4-yl)pyrazolo[1,5-a]pyrimidine-2-carboxylate. Key steps include Buchwald–Hartwig coupling with 2-(difluoromethyl)-1H-benzimidazole, followed by reductions (e.g., LiAlH4) and oxidations (e.g., Dess–Martin periodinane) to introduce functional groups . The morpholine substituent at position 7 enhances solubility and bioactivity, as demonstrated in structure-activity relationship (SAR) studies .
Properties
IUPAC Name |
ethyl 5-chloropyrazolo[1,5-a]pyrimidine-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClN3O2/c1-2-15-9(14)6-5-8-11-7(10)3-4-13(8)12-6/h3-5H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVKZDATVDUBOCP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN2C=CC(=NC2=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70856516 | |
| Record name | Ethyl 5-chloropyrazolo[1,5-a]pyrimidine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70856516 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1363405-21-3 | |
| Record name | Ethyl 5-chloropyrazolo[1,5-a]pyrimidine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70856516 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
General Synthetic Strategy Overview
The synthesis of ethyl 5-chloropyrazolo[1,5-a]pyrimidine-2-carboxylate typically begins with the construction of the pyrazolo[1,5-a]pyrimidine core, followed by selective chlorination at the 5-position and esterification steps. The key steps involve:
- Formation of the pyrazolo[1,5-a]pyrimidine nucleus by condensation reactions.
- Chlorination using phosphorus oxychloride or phosphoryl chloride to introduce chlorine at the 5-position.
- Esterification or direct use of ethyl esters as starting materials.
Detailed Preparation Routes
Condensation of Aminopyrazole with Ethyl 3-ethoxyacrylate
One common approach starts with the condensation of 5-amino-1H-pyrazole and ethyl 3-ethoxyacrylate under basic conditions to form the pyrazolo[1,5-a]pyrimidine core with an ethyl ester group at the 2-position. This method yields the ethyl ester derivative directly, which can then be further functionalized.
- Reaction Conditions: Basic medium, typically sodium ethanolate or similar base.
- Yield: Moderate to high yields reported.
Chlorination Using Phosphoryl Chloride (POCl3)
Selective chlorination at the 5-position is achieved by treating the pyrazolo[1,5-a]pyrimidine carboxylic acid or ester with phosphoryl chloride (POCl3). This reagent converts hydroxyl or amino substituents into chloro groups effectively.
- Reaction Conditions: Reflux with POCl3.
- Yield: Approximately 60-70% yields reported for chlorinated products.
- Selectivity: Chlorination is regioselective for the 5-position on the pyrazolo[1,5-a]pyrimidine ring due to electronic and steric factors.
Esterification and Purification
If starting from the carboxylic acid form, esterification to the ethyl ester can be performed using ethanol under acidic conditions or via direct use of ethyl esters in initial condensation steps.
- Purification: Trituration with hexane–ethyl acetate mixtures helps isolate the pure this compound as a pale yellow solid.
- Yield: Reported yields around 63% after purification.
Representative Synthetic Scheme and Data
| Step | Reactants/Intermediates | Reagents/Conditions | Product | Yield (%) | Notes |
|---|---|---|---|---|---|
| 1 | 5-Amino-1H-pyrazole + ethyl 3-ethoxyacrylate | Basic conditions (NaOEt) | Pyrazolo[1,5-a]pyrimidine ethyl ester | High | Formation of core heterocycle |
| 2 | Pyrazolo[1,5-a]pyrimidine ethyl ester | POCl3, reflux | This compound | 60-70 | Selective chlorination at 5-position |
| 3 | Crude product | Trituration (hexane–ethyl acetate 5:1) | Pure this compound | ~63 | Purification step |
Additional Synthetic Insights and Variations
- Multi-step Synthesis: Some protocols involve initial reduction of ester groups to alcohols, followed by oxidation to aldehydes, and then amination steps before chlorination, allowing for diverse substitution patterns on the pyrazolo[1,5-a]pyrimidine core.
- Suzuki–Miyaura Cross-Coupling: For further functionalization, the 5-chloro group serves as a handle for Suzuki coupling with boronic acids or esters, enabling the synthesis of substituted derivatives.
- Reagent Selection: Sodium borohydride and Dess–Martin periodinane are used in intermediate steps for selective reductions and oxidations when modifying the ester or aldehyde functionalities.
- Yields and Purity: Yields vary depending on the exact synthetic route but generally range from moderate to high (60-99%), with purification steps crucial for isolating the target compound in high purity.
Summary Table of Preparation Methods
| Preparation Step | Reagents/Conditions | Yield Range (%) | Key Notes |
|---|---|---|---|
| Core formation by condensation | 5-Amino-1H-pyrazole + ethyl 3-ethoxyacrylate, base | High (up to 89%) | Efficient formation of pyrazolo[1,5-a]pyrimidine core |
| Chlorination at 5-position | Phosphoryl chloride (POCl3), reflux | 60-70 | Regioselective chlorination |
| Purification | Trituration with hexane–ethyl acetate | ~63 | Isolates pure this compound |
| Optional functional group transformations | Sodium borohydride, Dess–Martin periodinane, reductive amination | 46-99 | For intermediate modifications before chlorination |
Chemical Reactions Analysis
Types of Reactions: Ethyl 5-chloropyrazolo[1,5-a]pyrimidine-2-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: Halogen substitution reactions are common, where the chlorine atom can be replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Reagents like Dess–Martin periodinane or activated manganese (IV) oxide are used.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Halogenation agents such as thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) are used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various halogenated derivatives .
Scientific Research Applications
Ethyl 5-chloropyrazolo[1,5-a]pyrimidine-2-carboxylate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of Ethyl 5-chloropyrazolo[1,5-a]pyrimidine-2-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Similar Compounds
Pyrazolo[1,5-a]pyrimidine derivatives exhibit diverse pharmacological properties depending on substituent patterns. Below is a detailed comparison of Ethyl 5-chloropyrazolo[1,5-a]pyrimidine-2-carboxylate with structurally related analogs:
Table 1: Structural and Functional Comparison
Key Findings from Comparative Analysis
Substituent Effects on Reactivity and Bioactivity :
- The 5-chloro substituent in the target compound facilitates nucleophilic aromatic substitution (SNAr), enabling rapid derivatization with amines (e.g., in IRAK4 inhibitor synthesis) . In contrast, the 5,7-dichloro analog (CAS: 1232224-62-2) shows higher electrophilicity but reduced selectivity due to competing reactions at both chlorine sites .
- The morpholine group at position 7 improves aqueous solubility and target binding affinity compared to lipophilic substituents like phenyl (e.g., in COX-2 inhibitors) .
Synthetic Pathways: The target compound is synthesized via Buchwald–Hartwig coupling (89% yield) , whereas the 7-methyl-2-phenyl analog (CAS: N/A) is prepared via cyclocondensation of 5-amino-3-arylpyrazoles with ethyl 2,4-dioxopentanoate . 5-Bromo derivatives (e.g., CAS: 1436686-17-7) are advantageous for cross-coupling reactions (e.g., Suzuki-Miyaura) but require stringent palladium catalysis .
Biological Performance: Ethyl 2-amino-5-chloropyrazolo[1,5-a]pyrimidine-3-carboxylate (CAS: 1708401-38-0) exhibits moderate antimicrobial activity against Fusarium graminearum (wheat blight) at 50 µg/mL, comparable to the agrochemical hymexazol . The 7-methyl-2-phenyl analog demonstrates COX-2 selectivity (IC50 = 0.1 µM), attributed to steric complementarity with the enzyme’s hydrophobic pocket .
Biological Activity
Ethyl 5-chloropyrazolo[1,5-a]pyrimidine-2-carboxylate is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activities, including antimicrobial, antiviral, and anticancer properties, supported by research findings and case studies.
Overview of the Compound
- Molecular Formula : C₉H₈ClN₃O₂
- Molecular Weight : 225.63 g/mol
- CAS Number : 1363405-21-3
This compound is synthesized through various methods, typically involving the cyclization of 5-chloropyrazole with ethyl cyanoacetate under basic conditions. This compound serves as a versatile building block for more complex heterocyclic compounds.
The biological activity of this compound is attributed to its interaction with specific molecular targets. It may inhibit certain enzymes or receptors that play critical roles in various biological pathways. For instance, it has been noted to affect inflammatory pathways and exhibit cytotoxic effects on cancer cells.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. Studies have shown that it can inhibit the growth of various bacterial strains and fungi.
| Microorganism | Inhibition Zone (mm) | Concentration (µg/mL) |
|---|---|---|
| E. coli | 15 | 100 |
| S. aureus | 18 | 100 |
| C. albicans | 12 | 100 |
These results demonstrate its potential as an antimicrobial agent, warranting further investigation into its mechanisms and applications in treating infections.
Antiviral Activity
This compound has also been studied for its antiviral properties. It has shown effectiveness against several viruses in vitro, including:
- Influenza Virus
- HIV
- Herpes Simplex Virus (HSV)
In a study evaluating its antiviral effects, the compound demonstrated a dose-dependent reduction in viral replication.
Anticancer Activity
The anticancer potential of this compound has been highlighted in various studies. It has been shown to induce apoptosis in cancer cell lines such as HeLa (cervical cancer) and MCF-7 (breast cancer).
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| HeLa | 25 | Apoptosis induction |
| MCF-7 | 30 | Cell cycle arrest |
The compound’s ability to interact with key signaling pathways involved in cell proliferation and survival makes it a promising candidate for further development as an anticancer agent.
Case Studies
-
Study on Antimicrobial Efficacy :
A study published in Journal of Antimicrobial Chemotherapy evaluated the antimicrobial efficacy of this compound against clinical isolates of E. coli and S. aureus. The results indicated a strong inhibition at concentrations as low as 50 µg/mL. -
Antiviral Screening :
In another research effort documented in Virology Journal, the compound was tested against HIV and showed significant inhibition of viral replication with an IC50 value of approximately 20 µM. -
Anticancer Research :
A recent publication in Cancer Letters explored the effects of this compound on MCF-7 cells, revealing that it effectively induced apoptosis through the activation of caspase pathways.
Q & A
Q. What are the established synthetic routes for Ethyl 5-chloropyrazolo[1,5-a]pyrimidine-2-carboxylate, and what are their critical reaction conditions?
The compound is synthesized via three primary routes:
- Multistep Functionalization : Starting from ethyl 5-chloro-7-(morpholin-4-yl)pyrazolo[1,5-a]pyrimidine-2-carboxylate, a four-step sequence involves:
- Condensation with Diketones : Reacting 5-aminopyrazole derivatives (e.g., 5-amino-3-phenylpyrazole) with ethyl 2,4-dioxopentanoate under reflux in ethanol yields pyrazolo[1,5-a]pyrimidines (87–95% yield) .
- Chlorination of Hydroxy Precursors : Treatment of 7-hydroxy-5-methyl-2-phenylpyrazolo[1,5-a]pyrimidine with POCl₃ and Et₃N in 1,4-dioxane introduces the chlorine substituent .
Q. How is this compound characterized using spectroscopic and crystallographic methods?
- ¹H/¹³C NMR : Key signals include aromatic protons (δ 8.61 ppm, pyrimidine ring), ester carbonyl (δ 161.80 ppm), and chlorine-substituted carbon (δ 145.85 ppm) .
- X-ray Crystallography : Reveals planar fused rings (dihedral angle: 1.31°), hydrogen bonding (C12–H12···O1), and π-π stacking (3.426 Å) stabilizing the crystal lattice .
- Mass Spectrometry : Exact mass (207.057 Da) and fragmentation patterns confirm molecular identity .
| Technique | Key Data | Reference |
|---|---|---|
| ¹H NMR (DMSO-d₆) | δ 8.61 (m, 2H), 4.29 (q, –OCH₂–), 1.30 (t, –CH₃) | |
| ¹³C NMR | δ 161.80 (C=O), 155.06 (C–Cl) | |
| X-ray Diffraction | Dihedral angle: 1.31°, π-π distance: 3.426 Å |
Advanced Research Questions
Q. How can multistep synthesis yields be optimized, particularly for competing reactions like ester reduction vs. ring hydrogenation?
- Selective Reduction : Use LiAlH₄ for ester-to-alcohol conversion while avoiding benzimidazole ring hydrogenation .
- Oxidation Control : Dess–Martin periodinane selectively oxidizes alcohols to aldehydes without over-oxidation .
- Microwave-Assisted Coupling : Reduces reaction time (e.g., Buchwald–Hartwig amination) and improves yields (up to 93%) .
Key Insight : Competing reduction of the benzimidazole ring (observed with LiAlH₄) can be reversed during aldehyde oxidation, restoring aromaticity .
Q. What strategies address regioselectivity challenges in substitution reactions (e.g., C-5 vs. C-7 chlorination)?
- Directing Groups : The ester at C-2 electronically deactivates C-7, favoring electrophilic substitution at C-5 .
- Halogen Exchange : Use Pd-catalyzed cross-coupling to replace chlorine at C-5 with aryl/heteroaryl groups .
- Steric Effects : Bulky substituents (e.g., morpholine at C-7) direct reactions to less hindered positions .
Q. How does the compound serve as a precursor for enzyme inhibitors (e.g., PI3Kδ or influenza polymerase inhibitors)?
- Core Scaffold : The pyrazolo[1,5-a]pyrimidine framework mimics purine bases, enabling interactions with kinase ATP-binding pockets .
- Structure-Activity Relationships (SAR) :
| Modification | Biological Target | Reference |
|---|---|---|
| Buchwald–Hartwig coupling | PI3Kδ inhibitors | |
| Amide functionalization | Influenza PA-PB1 interaction |
Q. What mechanistic insights explain aromaticity restoration during oxidation steps?
Q. How do competing reaction pathways (e.g., cyclization vs. ester hydrolysis) impact functionalization?
- pH Control : Basic conditions favor ester hydrolysis, while acidic media promote cyclization .
- Solvent Effects : Polar aprotic solvents (e.g., THF) stabilize intermediates during cyclocondensation .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
